9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

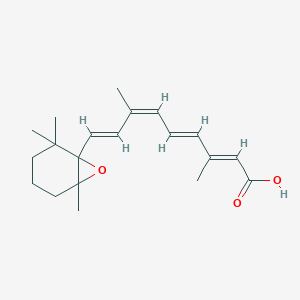

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a bicyclic ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form the carbon-carbon bonds . Reaction conditions often include the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Wissenschaftliche Forschungsanwendungen

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid: Unique due to its specific arrangement of double bonds and bicyclic ring system.

Other Polyenes: Compounds with similar polyene chains but different ring systems or functional groups.

Bicyclic Compounds: Compounds with similar bicyclic ring systems but different side chains or functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a polyene chain with a bicyclic ring system, which imparts distinct chemical and biological properties .

Biologische Aktivität

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a retinoid derivative that plays a significant role in various biological processes, particularly in vision and cellular differentiation. This compound is part of the broader family of retinoids, which are known for their influence on gene expression and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its unique structural features that allow it to interact with specific receptors in the body. Its molecular formula is C20H28O3, and it exhibits a molecular weight of approximately 316.44 g/mol. The compound's structure includes a cyclohexene ring and an epoxy group that are crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression related to cell growth, differentiation, and apoptosis.

- Binding Affinity : The compound has been shown to bind to RARs with varying affinities depending on the receptor subtype. For instance, it binds effectively to RARα and RARγ, which are crucial for mediating retinoid signaling pathways involved in vision and skin differentiation .

- Gene Regulation : Upon binding to its receptors, this compound activates transcriptional programs that lead to the expression of genes involved in cellular differentiation and development. This process is particularly evident in photoreceptor cells where it promotes the maturation of rod photoreceptors .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Visual Function

- Photoreceptor Differentiation : Studies indicate that this compound enhances the differentiation of rod photoreceptors from retinal progenitor cells. In vitro experiments demonstrate that treatment with this compound leads to increased expression of rhodopsin and improved mitochondrial morphology in retinal organoids .

2. Cancer Prevention

- Antiproliferative Effects : Preclinical studies suggest that retinoids like this compound may have chemopreventive properties against certain cancers such as breast and prostate cancer. The compound's ability to modulate gene expression related to cell cycle regulation contributes to its potential as an anticancer agent .

3. Skin Health

- Dermatological Applications : Retinoids are widely used in dermatology for their ability to promote skin cell turnover and reduce hyperkeratinization. This compound may enhance these effects by modulating keratinocyte differentiation.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Eigenschaften

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-OZBVMKDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.